tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a 3-azabicyclo[4.1.0]heptane core with a hydroxyl (-OH) group at position 1 and a tert-butyl carbamate (Boc) protecting group at position 2. This compound serves as a key intermediate in the synthesis of iminosugars, which are carbohydrate analogs with nitrogen replacing the ring oxygen, often investigated for their glycosidase inhibitory activity . Its stereochemistry and functional groups make it valuable for pharmaceutical research, particularly in developing enzyme inhibitors and antiviral agents.
Properties
IUPAC Name |
tert-butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYDNAIHWABOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amine Groups
The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions. For example, treatment of a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine affords the Boc-protected intermediate. This step ensures chemoselectivity in later stages, particularly during cyclopropanation or oxidation reactions.
Cyclopropane Ring Formation via Ring-Closing Metathesis (RCM)
A critical step in constructing the bicyclo[4.1.0]heptane framework is the use of Grubbs’ second-generation catalyst to facilitate RCM. For instance, allyl bromide and vinylmagnesium bromide are employed to install terminal alkenes on a linear precursor, enabling intramolecular metathesis to form the cyclopropane ring. This method achieves exo:endo isomer ratios of up to 15:1, with isolated yields of 71–77% for the exo products.
Hydroxylation and Esterification
The hydroxyl group at position 1 is introduced via stereoselective reduction of a ketone intermediate. Sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H) reduces the carbonyl group to a secondary alcohol, with stereochemistry influenced by bulky substituents like tert-butyldimethylsilyl (TBS) groups. Subsequent esterification with tert-butyl chloroformate finalizes the carboxylate moiety.
Stereochemical Control and Isomer Separation
The bicyclic structure introduces two stereogenic centers, necessitating careful control during synthesis.
Diastereoselective Reductions
Reduction of α,β-unsaturated ketones (e.g., intermediates 3a and 3b ) with NaBH₄ proceeds via the Felkin-Anh model, where the hydride attacks the antiperiplanar position relative to the bulky TBS group. This results in diastereomeric ratios of 3:2 for alcohols 5a and 5b , which are separable via column chromatography.
Dynamic Stereochemical Interconversion
At elevated temperatures (90°C in DMSO-d₆), Boc-protected intermediates exhibit slow rotational isomerism, observed as a 55:45 conformer ratio in NMR spectra. This dynamic behavior necessitates low-temperature workup to preserve stereochemical integrity.
Optimization Strategies for Improved Yields
Comparative Analysis of Synthetic Routes
Amino Acid-Derived Pathways
Starting from L-serine or L-alanine, this route leverages chiral pool synthesis to install stereocenters. However, the need for multiple protection steps (e.g., TBS, Boc) increases synthetic complexity, limiting overall yields to 55–67%.
Piperidine-Based Approaches
Cyclopropanation of preformed piperidine derivatives using Simmons-Smith reagents offers a shorter pathway but struggles with regioselectivity, often producing undesired exo isomers.
Industrial-Scale Production Considerations
Suppliers such as PharmaBlock Sciences (Nanjing) and AstaTech Inc. utilize flow chemistry to enhance scalability. Key metrics include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in an alcohol.
Scientific Research Applications
tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituents
The tert-butyl 3-azabicyclo[4.1.0]heptane scaffold is highly modular. Key structural analogs differ in substituents, heteroatoms, and functional groups, which influence their physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hydroxyl vs. Oxa Substituents: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions in iminosugar synthesis. In contrast, the 7-oxa analog (oxygen in the ring) exhibits increased rigidity and thermal stability (boiling point ~272.5°C) .
Formyl Derivatives :
- The 1-formyl and 6-formyl derivatives (e.g., CAS 1820752-39-3 and 1892678-82-8) introduce reactive aldehyde groups, enabling nucleophilic additions or cross-coupling reactions (e.g., Suzuki-Miyaura) . These are less polar than the hydroxyl analog but more versatile in organic synthesis.
Aminomethyl Substituent: The 1-(aminomethyl) variant (CAS 1334499-04-5) provides a primary amine for bioconjugation or peptide coupling, expanding its utility in medicinal chemistry .
Biological Activity
tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 1934533-72-8
- IUPAC Name : this compound
The compound features a bicyclic structure that contributes to its biological activity through interactions with various biological targets.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that compounds similar to this compound exhibit significant pain-relieving properties. Studies have shown that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.
- Cognitive Enhancement : Some derivatives of azabicyclo compounds have been studied for their effects on cognitive functions. Preliminary studies suggest that this compound may enhance memory and learning processes, possibly through cholinergic mechanisms.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and modulation of receptor activities:
- Cholinergic System Modulation : The compound may act as an agonist or antagonist at specific cholinergic receptors, influencing acetylcholine levels in the brain.
- Opioid Receptor Interaction : Similar compounds have been shown to bind to opioid receptors, which could explain their antinociceptive effects.
Study 1: Antinociceptive Effects in Rodent Models
A study investigated the antinociceptive effects of this compound in a rodent model of acute pain. The results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain pathways.
Study 2: Cognitive Enhancement in Animal Models
Another study assessed the cognitive enhancement properties of the compound using Morris water maze tests in rats. Results showed improved performance in memory tasks, suggesting potential for use in treating cognitive decline.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
